2-Chloro-N-(3-phenylisoxazol-5-YL)acetamide
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Overview
Description
2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide typically involves the reaction of 3-phenylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of oxidized derivatives of the isoxazole ring.
Reduction: Formation of reduced derivatives of the isoxazole ring.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and amide functionality. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide
- 2-Chloro-N-(3-ethylisoxazol-5-yl)acetamide
- 2-Chloro-N-(3-phenylisoxazol-4-yl)acetamide
Uniqueness
2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is unique due to the presence of the phenyl group at the 3-position of the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-10(15)13-11-6-9(14-16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15) |
InChI Key |
AAYXZVUBLCEHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCl |
Origin of Product |
United States |
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